N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
Description
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-9(10-5-6-10)22-8-11(7-19-22)20-14(23)12-3-2-4-13(21-12)15(16,17)18/h2-4,7-10H,5-6H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCKTVMTSBDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1-cyclopropylethyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative.
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Introduction of the Pyridine Ring: : The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction. This involves the coupling of a boronic acid derivative of the pyrazole with a halogenated pyridine in the presence of a palladium catalyst and a base.
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyridine derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors due to its unique functional groups.
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Biological Studies: : It may be used in studies exploring the biological activity of pyrazole and pyridine derivatives, including their interactions with proteins and nucleic acids.
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Industrial Applications: : The compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
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Binding to Enzymes: : Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
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Receptor Interaction: : Acting as agonists or antagonists at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-chloropyridine-2-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-2-carboxamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
